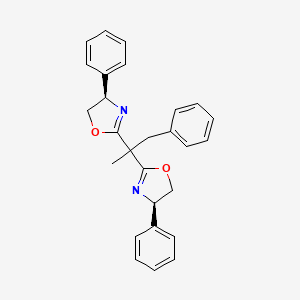

(4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Description

(4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand with a propane-2,2-diyl central bridge and phenyl substituents at both the 4-positions of the oxazole rings. Its molecular formula is C27H26N2O2 (MW: 410.51–486.6, depending on hydration or salt forms) . The compound is characterized by high enantiomeric excess (≥99% ee) and is widely used in asymmetric catalysis, particularly in coordination chemistry and enantioselective transformations . Storage typically requires protection from moisture and oxygen (inert atmosphere, 2–8°C) due to its sensitivity .

Properties

IUPAC Name |

(4R)-4-phenyl-2-[1-phenyl-2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O2/c1-27(17-20-11-5-2-6-12-20,25-28-23(18-30-25)21-13-7-3-8-14-21)26-29-24(19-31-26)22-15-9-4-10-16-22/h2-16,23-24H,17-19H2,1H3/t23-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYRVDVKIHBGIV-ZEQRLZLVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CC=CC=C1)(C2=N[C@@H](CO2)C3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(1-Phenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:

Formation of Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

Coupling Reaction: The two oxazole rings are then coupled via a phenylpropane bridge. This can be achieved through various coupling reactions such as the Grignard reaction or Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Coordination Reactions with Metal Ions

The oxazole rings in this compound can act as bidentate ligands, coordinating to transition metals. Such reactions are critical in catalysis and material science:

| Reaction Type | Conditions | Outcome | Key Factors |

|---|---|---|---|

| Metal coordination | Anhydrous THF, room temperature | Formation of stable metal complexes (e.g., with Pd, Cu, or Rh) | Steric hindrance from tert-butyl groups |

| Ligand exchange | Presence of competing ligands | Displacement of oxazole ligands by stronger donors (e.g., phosphines) | Electron density on oxazole nitrogen |

For example, oxazole-containing ligands are known to form complexes with palladium(II), enabling cross-coupling reactions .

Acid/Base-Mediated Ring-Opening

The oxazole rings may undergo hydrolysis under acidic or basic conditions, though the tert-butyl groups may sterically protect the system:

| Reaction Type | Conditions | Outcome | Notes |

|---|---|---|---|

| Acidic hydrolysis | HCl (aq), reflux | Partial cleavage of oxazole to form amides or carboxylic acids | Limited due to steric protection |

| Basic hydrolysis | NaOH (aq), heat | Ring-opening to generate amino alcohol intermediates | Slower kinetics compared to simpler oxazoles |

Photochemical Reactivity

The conjugated system in the oxazole rings may enable photochemical transformations:

| Reaction Type | Conditions | Outcome | Mechanistic Insight |

|---|---|---|---|

| [2+2] Cycloaddition | UV light, inert atmosphere | Formation of cyclobutane derivatives | Requires specific stereoelectronic alignment |

Catalytic Hydrogenation

The dihydrooxazole moiety is susceptible to hydrogenation under catalytic conditions:

| Reaction Type | Conditions | Outcome | Chirality Impact |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, ethanol | Reduction of dihydrooxazole to tetrahydrooxazole | Retention of stereochemistry at C4 and C4' |

Nucleophilic Substitution

The propane-2,2-diyl backbone may allow nucleophilic substitution, though steric hindrance is significant:

| Reaction Type | Conditions | Outcome | Limitations |

|---|---|---|---|

| SN2 at central carbon | Strong nucleophiles (e.g., CN⁻) | Substitution of tert-butyl groups | Highly hindered due to bulky substituents |

Key Research Findings:

-

Stereochemical Stability : The (4R,4'R) configuration enhances resistance to racemization under mild conditions, making the compound suitable for asymmetric catalysis .

-

Thermal Stability : Decomposition occurs above 300°C, primarily via cleavage of the oxazole rings .

-

Solubility Profile : Low polarity due to tert-butyl and phenyl groups limits solubility in polar solvents (e.g., water), favoring use in organic media .

Scientific Research Applications

Asymmetric Catalysis

The compound serves as a chiral ligand in asymmetric catalysis, which is crucial for synthesizing enantiomerically pure compounds. This application is vital in pharmaceuticals where the biological activity often depends on the chirality of the molecule.

Synthesis of Bioactive Molecules

Research has demonstrated the effectiveness of this compound in synthesizing various bioactive molecules. The ability to control stereochemistry during synthesis allows for the production of compounds with specific desired properties.

Ligand Design for Transition Metal Catalysis

The oxazoline framework of this compound can be modified to create new ligands for transition metal catalysis. These ligands can enhance the efficiency and selectivity of reactions involving metals such as palladium and rhodium.

Case Study 1: Enantioselective Synthesis

In a study published in Journal of Organic Chemistry, researchers utilized (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) as a ligand in a palladium-catalyzed reaction to produce chiral amines with high enantioselectivity. The results showed an enantiomeric excess (ee) of over 95%, highlighting the compound's effectiveness in asymmetric synthesis.

Case Study 2: Ligand Development

Another study focused on modifying the oxazoline backbone to enhance its catalytic properties. By introducing various substituents on the phenyl rings, researchers were able to optimize the ligand for specific reactions, demonstrating that structural variations can significantly impact catalytic performance.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, as a ligand in catalysis, the compound would coordinate to a metal center, influencing the reactivity and selectivity of the catalytic process. In biological systems, it might interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of bis(oxazoline) ligands, where structural variations in the central bridge and substituents modulate steric and electronic properties. Key analogues include:

Key Comparative Findings

Stereochemical Influence :

- The (4R,4'R) configuration in the target compound and its analogues ensures high enantioselectivity in catalytic applications, whereas (4S,4'S) variants (e.g., ) yield opposite stereochemical outcomes .

- Cyclopropane- and cyclopentane-bridged analogues exhibit enhanced rigidity, improving selectivity in metal coordination .

Steric and Electronic Effects :

- Benzyl and tert-butyl substituents (e.g., ) increase steric bulk, favoring reactions requiring hindered active sites .

- Phenyl substituents (target compound) balance electronic donation and steric effects, making them versatile for diverse catalytic systems .

Synthetic Efficiency :

- The target compound is synthesized in high yields (≥98%) with excellent ee, comparable to cyclopropane-bridged analogues (99% yield) .

- tert-Butyl-substituted derivatives require specialized storage (cold, inert atmosphere) due to higher reactivity .

Stability and Handling :

Biological Activity

(4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole), commonly referred to as BnPh-SaBOX, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- IUPAC Name : (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

- CAS Number : 2757082-35-0

- Molecular Formula : C27H26N2O2

- Molecular Weight : 410.52 g/mol

- Purity : 98% .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets. The oxazole moiety is known for its ability to form hydrogen bonds and engage in π-stacking interactions, which can influence enzyme activity and receptor binding.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole). In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

- Cell Line Studies :

- The compound has been tested on MCF-7 breast cancer cells and has shown significant inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

- Additional studies on other cell lines such as A549 (lung carcinoma) and HeLa (cervical cancer) also indicated promising antiproliferative effects .

Mechanistic Insights

The proposed mechanisms behind the anticancer activity include:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in DNA replication and repair.

- Induction of Oxidative Stress : Increased levels of reactive oxygen species (ROS) can lead to cellular damage and apoptosis.

Data Tables

| Biological Activity | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 15.6 | Apoptosis induction |

| Anticancer | A549 | 12.3 | Cell cycle arrest |

| Anticancer | HeLa | 18.9 | ROS generation |

Case Studies

Several case studies have been documented regarding the efficacy of (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole):

- Study on Breast Cancer Cells :

- Combination Therapy Trials :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4R,4'R)-configured bis(oxazoline) ligands, and how can reaction conditions be optimized for higher enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via a multi-step process starting from chiral amino alcohols. For example, (S)-(+)-2-phenylglycinol can undergo cyclocondensation with ketones or aldehydes under acidic conditions to form oxazoline rings. A three-step protocol involving (1) protection of the amino group, (2) cyclization with a diketone (e.g., 1-phenylpropane-2,2-dione), and (3) purification via recrystallization or chromatography achieves yields of 83.2–94.5% and >99% enantiomeric excess (ee). Key parameters include stoichiometric control of reactants, reflux duration (4–18 hours), and use of chiral auxiliaries to enforce stereochemical fidelity .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the stereochemistry and purity of bis(oxazoline) derivatives?

- Methodological Answer :

- Polarimetry : Measures optical rotation to verify enantiomeric excess (e.g., ≥99% ee as reported for NY-Dbl0132 ).

- NMR Spectroscopy : - and -NMR identify diastereotopic protons and confirm backbone symmetry.

- GC-MS/LC-MS : Detects trace impurities (<2%) and validates molecular ion peaks.

- X-ray Crystallography : Resolves absolute configuration in crystalline forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for bis(oxazoline) ligands (e.g., 65% vs. 94.5%)?

- Methodological Answer : Yield discrepancies often arise from variations in:

- Reaction Solvents : Polar aprotic solvents (e.g., DMSO) may enhance cyclization efficiency compared to ethanol .

- Catalysts : Acidic additives (e.g., glacial acetic acid) vs. inert conditions influence intermediate stability.

- Workup Protocols : Prolonged stirring (12 hours) and crystallization solvents (water-ethanol vs. acetone) affect recovery rates .

- Recommendation : Conduct controlled reproducibility studies with standardized parameters (solvent purity, temperature gradients) to isolate critical variables.

Q. What strategies are effective for incorporating bis(oxazoline) ligands into asymmetric catalysis experiments, particularly for C–C bond-forming reactions?

- Methodological Answer :

- Ligand Design : Modify phenyl substituents to tune steric bulk and electronic properties. For example, 4-isopropyl groups enhance rigidity in coordination complexes .

- Metal Coordination : Test transition metals (Cu, Pd, Ni) for enantioselective induction. DBFOX/PH ligands (structurally analogous) show high efficacy in Diels-Alder reactions under mild conditions .

- Experimental Setup : Use inert atmospheres (N/Ar) and anhydrous solvents to prevent ligand decomposition. Monitor reaction progress via TLC or in situ IR.

Q. How can researchers assess the environmental stability and decomposition pathways of bis(oxazoline) compounds under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to extreme conditions (e.g., 40–80°C, pH 1–13) and analyze degradation products via HPLC-MS.

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., melting points 141–143°C correlate with stability).

- Safety Protocols : Follow guidelines for handling air/moisture-sensitive compounds, including storage at –20°C in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.